molecular formula C10H6F3NO B8597169 1(2H)-Isoquinolinone, 3-(trifluoromethyl)-

1(2H)-Isoquinolinone, 3-(trifluoromethyl)-

Cat. No. B8597169
M. Wt: 213.16 g/mol
InChI Key: KWILNRFYTBZUGO-UHFFFAOYSA-N
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Patent
US06403608B1

Procedure details

Homophthalic acid (1.00 g, 5.55 mmol) dissolved in trifluoroacetic anhydride (7.8 ml) was heated in a sealed tube for 24 h at 110° followed by a further 24 h at 140°. The reaction was poured into water (100 ml), left for 1 h and the resulting precipitate extracted into EtOAc (3×50 ml). The EtOAc solution was dried (MgSO4) and the solvent removed under reduced pressure to give a pale brown solid. LCMS showed these to be a 9:1 mixture of −1-oxo-3-(trifluoromethyl)-1H-isochromene-4-carboxylic acid. m/z (ES+, 70V) 259 (MH+) and 3-Trifluoromethyl)-1H-isochrom-1-one m/z (ES+, 70V) 215 (MH+). The solids were dissolved in concentrated ammonium hydroxide (70 ml) and heated for 4 days at 100°, an additional 10 ml of concentrated ammonium hydroxide added after 24 h. The solution was allowed to cool to room temperature, the precipitate removed by filtration and the filtrate extracted with EtOAc (1×50 ml). The EtOAc was dried (MgSO4). the solvent removed under reduced pressure, and the resulting yellow solids combined with the precipitated material, to give the title compound 825 mg, 70%. δH (CDCl3) 8.48 (1H, d, J 7.5 Hz), 7.77 (1H, t), 7.68 (2H, m), 6.95 (1H, s); m/z (ES+, 70V), 215 (MH+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
7.8 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
1-oxo-3-(trifluoromethyl)-1H-isochromene-4-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
70V
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
70V
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
70 mL
Type
reactant
Reaction Step Six
Quantity
10 mL
Type
reactant
Reaction Step Seven
Yield
70%

Identifiers

REACTION_CXSMILES
C(O)(=O)CC1C(=CC=CC=1)C(O)=O.O.[O:15]=[C:16]1[C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[C:19](C(O)=O)=[C:18]([C:29]([F:32])([F:31])[F:30])O1.[OH-].[NH4+:34]>FC(F)(F)C(OC(=O)C(F)(F)F)=O>[F:30][C:29]([F:32])([F:31])[C:18]1[NH:34][C:16](=[O:15])[C:25]2[C:20]([CH:19]=1)=[CH:21][CH:22]=[CH:23][CH:24]=2 |f:3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(CC=1C(C(=O)O)=CC=CC1)(=O)O
Name
Quantity
7.8 mL
Type
solvent
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Three
Name
1-oxo-3-(trifluoromethyl)-1H-isochromene-4-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1OC(=C(C2=CC=CC=C12)C(=O)O)C(F)(F)F
Step Four
Name
70V
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
70V
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
70 mL
Type
reactant
Smiles
[OH-].[NH4+]
Step Seven
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated in a sealed tube for 24 h at 110°
Duration
24 h
WAIT
Type
WAIT
Details
left for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the resulting precipitate extracted into EtOAc (3×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The EtOAc solution was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a pale brown solid
TEMPERATURE
Type
TEMPERATURE
Details
heated for 4 days at 100°
Duration
4 d
CUSTOM
Type
CUSTOM
Details
the precipitate removed by filtration
EXTRACTION
Type
EXTRACTION
Details
the filtrate extracted with EtOAc (1×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The EtOAc was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
FC(C=1NC(C2=CC=CC=C2C1)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 825 mg
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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